

Application Notes and Protocols for M-TriDAP

Co-stimulation with TLR Ligands

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Compound of Interest

Compound Name: *M-TriDAP*

Cat. No.: *B15137929*

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Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures on pathogens. Among these, Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) play a crucial role in initiating inflammatory and antimicrobial responses. **M-TriDAP** (MurNAc-L-Ala-γ-D-Glu-mDAP) is a potent agonist for NOD1 and, to a lesser extent, NOD2, intracellular sensors that recognize peptidoglycan fragments from bacteria.[1][2] TLRs, on the other hand, recognize a wide range of pathogen-associated molecular patterns (PAMPs) at the cell surface or within endosomes.

Emerging evidence highlights significant crosstalk between NOD and TLR signaling pathways, often resulting in a synergistic enhancement of immune responses.[3] Co-stimulation of cells with **M-TriDAP** and a TLR ligand, such as lipopolysaccharide (LPS) for TLR4, can lead to a more robust production of pro-inflammatory cytokines and chemokines than stimulation with either ligand alone. This synergistic activation has important implications for vaccine adjuvant development, immunotherapy, and the study of inflammatory diseases.

These application notes provide a detailed protocol for the co-stimulation of immune cells with **M-TriDAP** and the TLR4 ligand LPS, along with data presentation and visualization of the underlying signaling pathways and experimental workflow.

Data Presentation

The following table summarizes the synergistic cytokine production observed upon co-stimulation of various immune cell types with a NOD1/2 agonist and a TLR4 agonist (LPS). The data illustrates a significant increase in cytokine secretion compared to stimulation with either agonist alone.

Cell Type	NOD1/2 Agonist (Concentration)	TLR4 Agonist (LPS) (Concentration)	Incubation Time (hours)	Cytokine	Fold Increase (Co-stimulation vs. LPS alone)	Reference
THP-1 cells	C12-iE-DAP (10 μ M)	1 ng/mL	20	TNF- α	~2.5	[4]
Murine Bone Marrow-Derived Macrophages (BMDMs)	MDP (Concentration not specified)	Concentration not specified	Not specified	IL-12p40, IL-12p70, TNF- α	Synergistic increase observed	[1]
Murine Peritoneal Macrophages	Tri-DAP (5 μ g/mL)	10 ng/mL	12	TNF- α , IL-6, IL-12p70	Significant synergistic increase	[3]
Murine Peritoneal Macrophages	MDP (5 μ g/mL)	10 ng/mL	12	TNF- α , IL-6, IL-12p70	Significant synergistic increase	[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)	SZZ-38 (1 μ M)	2 ng/mL	18	IFN- γ	>10	

Experimental Protocols

Protocol: M-TriDAP and LPS Co-stimulation of THP-1 Macrophages for Cytokine Analysis

This protocol details the co-stimulation of the human monocytic cell line THP-1 with **M-TriDAP** and LPS to measure the synergistic production of the pro-inflammatory cytokine TNF- α .

Materials:

- THP-1 cells (ATCC® TIB-202™)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- **M-TriDAP** (Working concentration range: 100 ng/mL - 10 μ g/mL)[2]
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Working concentration range: 1-10 ng/mL)
- Phosphate-Buffered Saline (PBS)
- Human TNF- α ELISA Kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

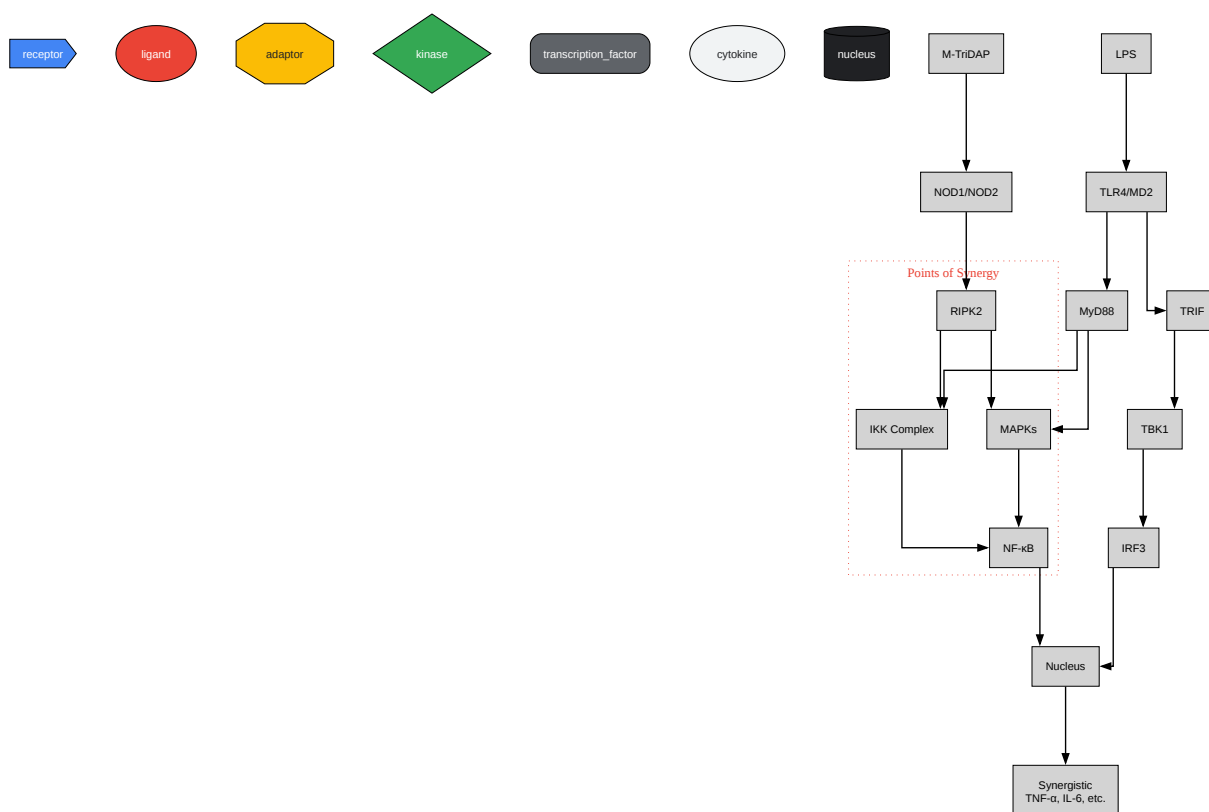
- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- To differentiate monocytes into macrophage-like cells, seed 5×10^5 cells/mL in a 96-well plate in the presence of 100 ng/mL PMA.
- Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
- Add fresh, serum-free RPMI-1640 to the cells and allow them to rest for 24 hours before stimulation.
- Co-stimulation:
 - Prepare stock solutions of **M-TriDAP** and LPS in sterile, endotoxin-free water.
 - Dilute **M-TriDAP** and LPS to the desired working concentrations in RPMI-1640 medium. For example, prepare solutions of 2 µg/mL **M-TriDAP** and 2 ng/mL LPS for a final concentration of 1 µg/mL and 1 ng/mL, respectively, when added to the cells.
 - Set up the following experimental conditions in triplicate in the 96-well plate:
 - Unstimulated control (medium only)
 - **M-TriDAP** alone
 - LPS alone
 - **M-TriDAP** and LPS co-stimulation
 - Carefully remove the resting medium from the differentiated THP-1 cells and add 100 µL of the prepared treatments to the respective wells.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Cytokine Measurement:
 - After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
 - Carefully collect the cell culture supernatants for cytokine analysis.

- Measure the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the mean and standard deviation for each experimental condition.
 - Compare the TNF- α concentration in the co-stimulation group to the single-stimulant and unstimulated groups to determine the synergistic effect.

Visualizations

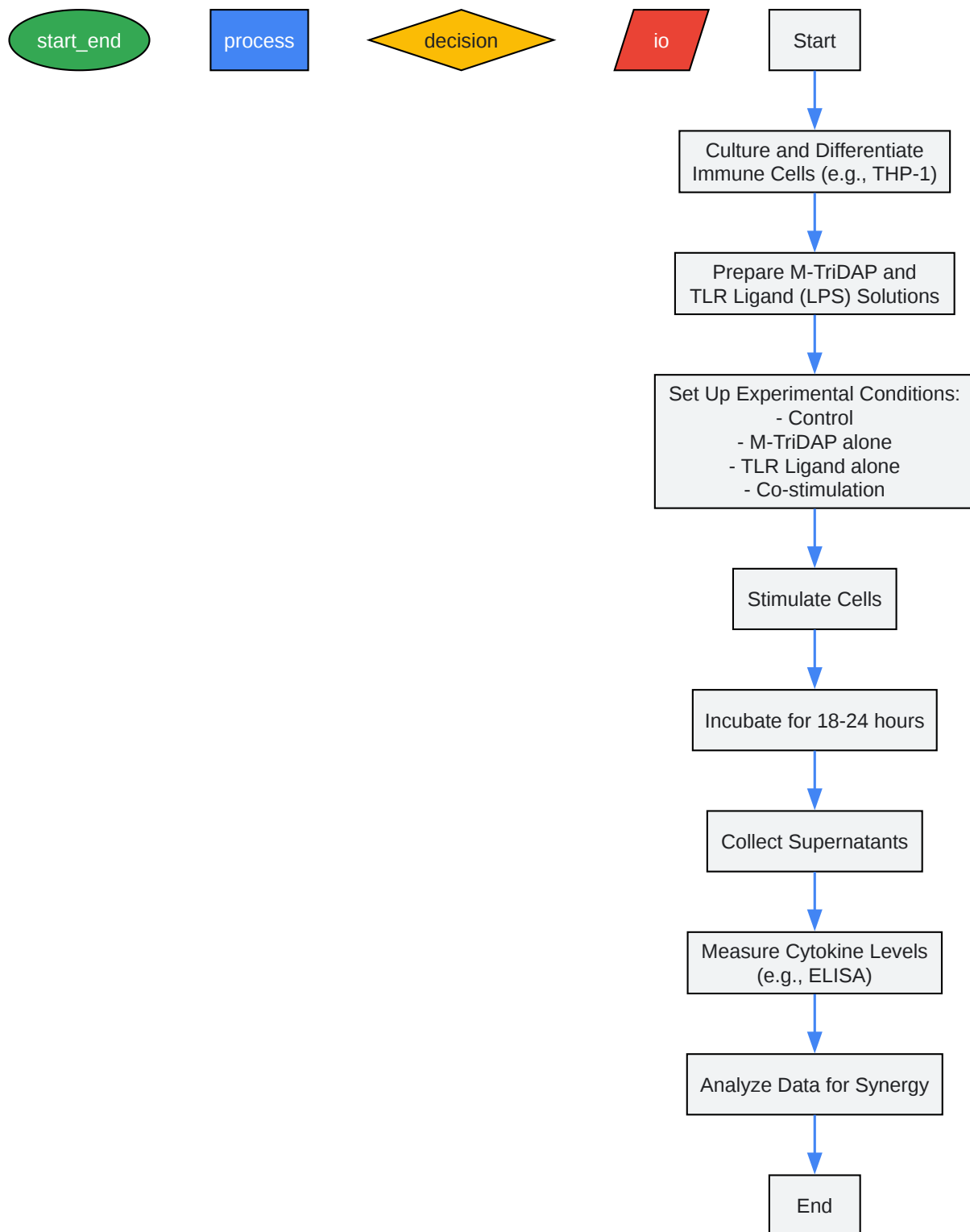
Signaling Pathway of M-TriDAP and TLR4 Co-stimulation



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Caption: **M-TriDAP** and TLR4 signaling pathways converge to synergistically activate transcription factors.

Experimental Workflow for M-TriDAP and TLR Ligand Co-stimulation



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Caption: A typical workflow for assessing synergistic cytokine production upon co-stimulation.

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